Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is a chemical compound with the systematic name tert-butyl N-(1-(aminomethyl)-3-fluorocyclobutyl)methylcarbamate. Its molecular formula is , and it has a molecular weight of approximately 230.31 g/mol. This compound falls under the category of carbamates, which are esters or salts of carbamic acid, and are often used in various pharmaceutical applications.
The compound is classified as a carbamate derivative and can be sourced from various chemical suppliers and databases, including PubChem and Ambeed. Its unique structure features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminomethyl group substituted on a cyclobutane ring with a fluorine atom. This configuration suggests potential biological activity, particularly in medicinal chemistry.
The synthesis of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate typically involves the following steps:
The molecular structure of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate can be represented by its SMILES notation: CC(C)(C)OC(=O)NCC1CC(C1)F. The InChI key for this compound is LJPDJTPZNJKXPW-UHFFFAOYSA-N.
CC(C)(C)OC(=O)NCC1CC(C1)FInChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate can participate in various chemical reactions typical of carbamates:
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or for the synthesis of more complex molecules.
The mechanism of action for tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is primarily linked to its potential role as a pharmaceutical agent. While specific mechanisms may vary based on application:
Relevant data from various chemical databases confirm these properties.
Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate has potential applications in:
This compound's unique properties make it an interesting subject for further research in medicinal chemistry and related fields.
IntroductionTert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate (CAS: 1638764-14-3) is a structurally complex cyclobutane derivative characterized by the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.29 g/mol. Its core features include a fluorinated cyclobutane ring, an aminomethyl substituent, and a Boc-protected secondary amine. This compound serves as a pivotal building block in medicinal chemistry, particularly for designing protease inhibitors and kinase-targeted therapeutics, owing to its constrained geometry and stereoelectronic effects imparted by the fluorine atom [1] [6].
| Property | Value |
|---|---|
| CAS Number | 1638764-14-3 |
| Molecular Formula | C₁₁H₂₁FN₂O₂ |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl ((1-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NCC1(CN)CC(F)C1 |
| Purity (Commercial) | ≥97% |
The 3-fluorocyclobutane core is synthesized via ring-closing strategies or fluorination of preformed cyclobutanes. Key approaches include:
Boc protection of the aminomethyl group employs two primary methods:
Functionalization at the C1-aminomethyl position employs:
Fluorination at C3 exploits electrochemical or late-stage methods:
| Method | Reagent | Regioselectivity | Yield Range |
|---|---|---|---|
| Directed C–H Fluorination | Pd(OAc)₂/NFSI | >95% at C3 | 70–85% |
| Deoxyfluorination | DAST | Stereoinversion | 60–75% |
| Electrochemical | HF/Pyridine | trans preference | 65–78% |
The primary aminomethyl group (−CH₂NH₂) requires orthogonal protection:
| Systematic Name | Role |
|---|---|
| tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate | Target Compound |
| (1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Synthetic Intermediate [3] |
| tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | Structural Analog |
| ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate | Precursor [3] |
| (R)-2-((tert-butoxycarbonyl)amino)-N-benzyl-3-methoxypropanamide | Pharmacophore [9] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7